2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid
Overview
Description
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid is a compound that belongs to the class of organic compounds known as aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to a benzoic acid moiety. The tetrazole ring in this compound is a nitrogen-rich heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-ethyl-2H-tetrazole under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzoic acid: Lacks the tetrazole ring, which limits its biological activity compared to 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid.
4-aminobenzoic acid: Similar structure but different substitution pattern, leading to different biological properties.
2-ethyl-2H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety, resulting in different chemical and biological behavior.
Uniqueness
This compound is unique due to the presence of both the aminobenzoic acid and tetrazole moieties in its structure. This combination enhances its lipophilicity, bioavailability, and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Overview
2-Amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid is a compound characterized by a unique structure that includes an amino group and a tetrazole moiety attached to a benzoic acid backbone. Its chemical formula is . The presence of the tetrazole ring, known for its diverse biological activities, enhances the compound's potential applications in medicinal chemistry, particularly in areas such as antibacterial, anticancer, and anti-inflammatory research.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets through non-covalent interactions. The tetrazole ring can inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism that may reduce inflammation and potentially combat cancer cell proliferation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : The compound has been studied for its efficacy against various bacterial strains, showing potential as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased viability in breast cancer cells.
- Mechanistic Insights : A study highlighted its role in inhibiting specific kinases involved in cell proliferation, further supporting its anticancer potential.
- Inflammation Model : In animal models of inflammation, administration of this compound led to reduced edema and lower levels of inflammatory cytokines, indicating its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminobenzoic Acid | Lacks tetrazole ring | Limited biological activity compared to this compound |
4-Aminobenzoic Acid | Different substitution pattern | Exhibits varied biological properties |
2-Ethyl-2H-Tetrazole | Contains tetrazole ring | Different chemical behavior without benzoic acid moiety |
The unique combination of the aminobenzoic acid and tetrazole moieties enhances lipophilicity and bioavailability, which may contribute to its superior biological activities compared to structurally similar compounds.
Synthesis and Preparation
The synthesis of this compound typically involves coupling reactions between 2-aminobenzoic acid and 2-ethyl-2H-tetrazole using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually performed under mild conditions in organic solvents such as dichloromethane .
Properties
IUPAC Name |
2-amino-4-(2-ethyltetrazol-5-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-15-13-9(12-14-15)6-3-4-7(10(16)17)8(11)5-6/h3-5H,2,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMYCMCUMIADZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.